4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
    4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
        UCB1244283 is a novel synaptic vesicle protein 2A (SV2A) positive allosteric modulator. It can modulate the conformation of the SV2A protein and which had a differential effect on the binding interaction of levetiracetam and a levetiracetam analogue. UCB1244283 potentiates the binding of UCB30889, suggesting that different conformational states of the SV2A protein may exist or can be induced.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        300587-89-7    
    
    
        VCID:
        
        VC0005881    
        
        InChI:
        
        InChI=1S/C20H25NO2/c1-14-9-15(2)11-17(10-14)12-16(3)13-20(22)21-18-7-5-6-8-19(18)23-4/h5-11,16H,12-13H2,1-4H3,(H,21,22)    
    
        
        SMILES:
        
        CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C    
    
        
        Molecular Formula:
        
        C20H25NO2    
    
        
        Molecular Weight:
        
        311.4 g/mol    
    
4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide
CAS No.: 300587-89-7
Cat. No.: VC0005881
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | UCB1244283 is a novel synaptic vesicle protein 2A (SV2A) positive allosteric modulator. It can modulate the conformation of the SV2A protein and which had a differential effect on the binding interaction of levetiracetam and a levetiracetam analogue. UCB1244283 potentiates the binding of UCB30889, suggesting that different conformational states of the SV2A protein may exist or can be induced. | 
|---|---|
| CAS No. | 300587-89-7 | 
| Molecular Formula | C20H25NO2 | 
| Molecular Weight | 311.4 g/mol | 
| IUPAC Name | 4-(3,5-dimethylphenyl)-N-(2-methoxyphenyl)-3-methylbutanamide | 
| Standard InChI | InChI=1S/C20H25NO2/c1-14-9-15(2)11-17(10-14)12-16(3)13-20(22)21-18-7-5-6-8-19(18)23-4/h5-11,16H,12-13H2,1-4H3,(H,21,22) | 
| Standard InChI Key | XJYBAKSVSQKCNC-UHFFFAOYSA-N | 
| SMILES | CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C | 
| Canonical SMILES | CC1=CC(=CC(=C1)CC(C)CC(=O)NC2=CC=CC=C2OC)C | 
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